molecular formula C8H16ClNO2 B1393028 (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride CAS No. 14328-62-2

(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride

Cat. No. B1393028
CAS RN: 14328-62-2
M. Wt: 193.67 g/mol
InChI Key: OQEFEOSHQDCMLN-FJXQXJEOSA-N
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Description

“(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride” is a derivative of glycine . It has a molecular weight of 193.67 and its molecular formula is C8H16ClNO2 . This compound is a solid, white to off-white in color .


Molecular Structure Analysis

The molecular structure of “(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride” is represented by the formula C8H16ClNO2 . This indicates that the molecule is composed of 8 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride” is a solid substance that appears white to off-white . It has a molecular weight of 193.67 and a molecular formula of C8H16ClNO2 .

Scientific Research Applications

Anesthetic Use in Pediatrics

One application of a similar compound, 2-(0T chlorophenyl) -2(methyl amino) cyclohexanone hydrochloride, is in pediatric anesthesia, particularly for burn victims. This compound, referred to as CI-581, has been useful due to its short-acting anesthetic properties (Wilson, Nichols, & McCoy, 1967).

Synthesis of Amino Acid Esters

Another relevant area is the synthesis of amino acid methyl ester hydrochlorides, which includes compounds like (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride. These compounds are synthesized via the reaction of amino acids with methanol in the presence of trimethylchlorosilane, applicable for both natural and synthetic amino acids (Li & Sha, 2008).

Biomedical Applications

Research on phosphazene derivatives with amino acid esters, including compounds like (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride, shows potential for biomedical applications. These compounds exhibit thermosensitive properties, degrade into harmless products such as amino acids and phosphates, and their lower critical solution temperatures (LCSTs) are around body temperature, making them suitable for medical use (Uslu et al., 2017).

Enhanced Raman Spectroscopy

The use of L-cysteine methyl ester hydrochloride, a compound related to (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride, has been studied for surface-enhanced Raman spectroscopy (SERS) analysis of explosives. This compound enhances the detection sensitivity of certain explosive compounds in various water sources (Xu et al., 2011).

Anticancer Research

Amino acid derivatives, including methyl esters, have been explored in anticancer research. Specifically, certain S-glycosyl and S-alkyl derivatives of amino acid methyl esters exhibit significant anticancer activities in vitro (Saad & Moustafa, 2011).

Local Anesthetic Activity

The ortho-(Cyclopentyl)-aniline derivatives, which can be related to (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride, have been synthesized and evaluated for their local anesthetic activity. This research contributes to the development of new anesthetic compounds (Gataullin et al., 2001).

Safety And Hazards

The safety data sheet (SDS) for “(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride” indicates that it should be handled with care . Specific hazard statements and precautionary measures were not available in the search results.

properties

IUPAC Name

methyl (2S)-2-amino-2-cyclopentylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(9)6-4-2-3-5-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEFEOSHQDCMLN-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679953
Record name Methyl (2S)-amino(cyclopentyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride

CAS RN

14328-62-2
Record name Cyclopentaneacetic acid, α-amino-, methyl ester, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14328-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2S)-amino(cyclopentyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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